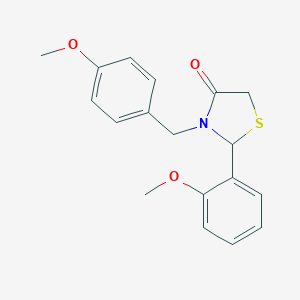
3-(4-Methoxybenzyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxybenzyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one, commonly known as MBMPT, is a heterocyclic compound that belongs to the thiazolidinone family. It has shown great potential in various scientific research applications due to its unique structure and properties.
Mécanisme D'action
The mechanism of action of MBMPT is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various signaling pathways. For example, MBMPT has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
MBMPT has been shown to have several biochemical and physiological effects. It has been demonstrated to reduce oxidative stress and inflammation, as well as inhibit the growth of cancer cells. In addition, MBMPT has been shown to have antibacterial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MBMPT in lab experiments is its low toxicity. It has been shown to be safe for use in animal studies. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of MBMPT. One area of interest is its potential use as a therapeutic agent for inflammatory and autoimmune diseases. In addition, MBMPT may have applications in the treatment of bacterial and fungal infections. Further studies are needed to fully understand the mechanism of action of MBMPT and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of MBMPT involves the reaction between 4-methoxybenzaldehyde and 2-methoxybenzylamine, followed by the addition of 2-mercaptoacetic acid and sodium hydroxide. The resulting product is then purified through recrystallization. The yield of MBMPT is typically around 60%.
Applications De Recherche Scientifique
MBMPT has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. In addition, MBMPT has been investigated for its ability to inhibit the growth of bacteria and fungi.
Propriétés
Formule moléculaire |
C18H19NO3S |
|---|---|
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
2-(2-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H19NO3S/c1-21-14-9-7-13(8-10-14)11-19-17(20)12-23-18(19)15-5-3-4-6-16(15)22-2/h3-10,18H,11-12H2,1-2H3 |
Clé InChI |
GWVILYBUPUDEGW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(SCC2=O)C3=CC=CC=C3OC |
SMILES canonique |
COC1=CC=C(C=C1)CN2C(SCC2=O)C3=CC=CC=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277631.png)
![1-benzyl-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277632.png)
![3-[2-(4-Ethoxy-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one](/img/structure/B277634.png)

![3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277637.png)
![3-[2-(4-Fluorophenyl)-2-oxoethyl]-3-hydroxy-1-prop-2-ynylindolin-2-one](/img/structure/B277638.png)
![3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277640.png)

![1-Benzyl-3-[2-(4-chloro-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B277645.png)

![3-[2-(4-Dimethylamino-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B277652.png)
![5-[1-(4-Methylphenyl)tetrazol-5-yl]-2-pyrazin-2-yl-4-thiophen-2-ylpyrimidine](/img/structure/B277655.png)
![N-[4-(3,4-dichlorophenyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277659.png)
![N-[4-(3-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277662.png)